2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
2-{[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core fused with a piperidine derivative via a sulfanyl-ethyl linker. The benzyl group at the 4-position of the piperidine ring and the methyl substituent at the 9-position of the triazine scaffold are critical for its structural identity.
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-16-6-5-11-26-20(16)23-21(24-22(26)28)29-15-19(27)25-12-9-18(10-13-25)14-17-7-3-2-4-8-17/h2-8,11,18H,9-10,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABACIJMINAVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrido[1,2-a][1,3,5]triazin-4-one core, followed by the introduction of the sulfanyl and piperidinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or flow chemistry may be employed to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidinyl moiety can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The target compound’s pyrido[1,2-a][1,3,5]triazin-4-one core distinguishes it from structurally related analogs, such as pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., compounds from and ). The triazine ring introduces an additional nitrogen atom compared to pyrimidine, which may enhance hydrogen-bonding interactions but reduce lipophilicity. For example:
Substituent and Linker Analysis
Table 1: Substituent Comparisons
From : 2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one *From : Benzodioxol-substituted pyridopyrimidinones with piperazine variants.
Key Observations:
- Piperidine vs. Piperazine : The target’s 4-benzylpiperidine group likely enhances lipophilicity compared to piperazine derivatives (e.g., ), which may improve blood-brain barrier penetration but increase metabolic clearance .
- Linker Chemistry: The sulfanyl-ethyl linker in the target compound differs from the thiazolidinone-thioxo group in . Sulfanyl groups are susceptible to oxidative metabolism, whereas thioxo moieties may stabilize the compound against enzymatic degradation .
Pharmacological and Physicochemical Implications
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:
- Solubility : The triazine core may reduce solubility compared to pyrimidine-based compounds (), but the benzylpiperidine group could counterbalance this by increasing membrane permeability .
- Metabolic Stability : The sulfanyl linker in the target compound may pose a metabolic liability compared to the methyl/ethyl-piperazinyl groups in derivatives, which are often engineered for stability .
- Target Selectivity : The benzyl group’s bulkiness might confer selectivity for specific receptors or enzymes over smaller substituents like ethylpiperazinyl () .
Biological Activity
The compound 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex heterocyclic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including structure-activity relationships, potential therapeutic applications, and relevant case studies.
Molecular Characteristics
- IUPAC Name: this compound
- Molecular Formula: C22H24N4O2S
- Molecular Weight: 396.52 g/mol
Structural Features
The compound features a pyrido[1,2-a][1,3,5]triazin core with a sulfanyl group and a benzylpiperidinyl moiety. This unique combination of functional groups suggests a potential for diverse biological interactions.
Research indicates that compounds with similar structures may exhibit significant biological activities, particularly as inhibitors in cancer therapy. The presence of the sulfanyl group enhances the compound's reactivity and interaction with biological targets. Notably, studies suggest that it may act as an inhibitor of tankyrase , an enzyme implicated in cancer cell proliferation and apoptosis regulation .
In Vitro Studies
Preliminary studies have shown that related compounds can inhibit the growth of various cancer cell lines. For instance:
| Compound Name | Target | Biological Activity |
|---|---|---|
| 3-benzyl-2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one | Tankyrase | Significant growth inhibition in cell lines |
| 4-benzylpiperidin-1-yl-thieno[3,2-d]pyrimidin | Cancer pathways | Potential anti-cancer properties |
These findings highlight the promise of the compound in targeting pathways critical for tumor growth .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to the target compound:
- Inhibition of CDK2 : Compounds similar to the target have been identified as CDK2 inhibitors, which are crucial in regulating the cell cycle and are often overactive in cancer cells .
- Antichagasic Activity : Related derivatives have shown moderate antineoplastic activity against specific cancer cell lines (TK-10 and HT-29), indicating a broader spectrum of potential therapeutic effects .
- Acetylcholinesterase Inhibition : Some derivatives exhibit acetylcholinesterase inhibitory activity, suggesting applications in neurodegenerative diseases .
Q & A
Basic: What are the key considerations for optimizing the multi-step synthesis of this compound?
Answer:
The synthesis involves sequential reactions requiring precise control of:
- Reaction Conditions : Temperature (e.g., 80–120°C for cyclization steps), solvent selection (polar aprotic solvents like DMF or DMSO), and pH adjustments to stabilize intermediates .
- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) for intermediates and preparative HPLC for the final compound to achieve >95% purity .
- Yield Optimization : Catalytic agents (e.g., Pd for coupling reactions) and protecting groups for reactive moieties (e.g., thioether or piperidine groups) .
Basic: Which spectroscopic and computational methods are critical for structural confirmation?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., benzylpiperidine and methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., distinguishing between C21H23N5O2S and isomeric analogs) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., Z/E configuration of thiazolidinone moieties) .
Intermediate: How should researchers design in vitro bioactivity screening assays for this compound?
Answer:
- Target Selection : Prioritize enzymes/receptors linked to the compound’s structural motifs (e.g., kinases for pyrido-triazinone cores or GPCRs for piperidine derivatives) .
- Assay Types :
- Enzyme Inhibition : Measure IC50 via fluorogenic substrates (e.g., ATPase activity assays).
- Cell-Based Assays : Use cancer cell lines (e.g., MCF-7 or HeLa) for cytotoxicity profiling (MTT assay) .
- Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only controls .
Advanced: How to resolve contradictions in reported pharmacological data across structural analogs?
Answer:
- Data Normalization : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Structural-Activity Comparison : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., benzyl vs. morpholinyl groups) with activity trends .
- Meta-Analysis : Aggregate data from analogs (e.g., ethylpiperazine vs. benzylpiperidine derivatives) to identify conserved pharmacophores .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Answer:
- Analog Synthesis : Modify substituents systematically (e.g., piperidine→piperazine, or benzyl→phenyl groups) .
- Biological Profiling : Test analogs against a panel of targets (e.g., 10+ kinases or cancer cell lines) to map activity cliffs .
- Computational Modeling : Apply QSAR models to predict activity based on electronic (HOMO/LUMO) and steric parameters (LogP, polar surface area) .
Advanced: How to identify the biological target(s) of this compound?
Answer:
- Affinity Chromatography : Immobilize the compound on resin for pull-down assays coupled with LC-MS/MS to identify bound proteins .
- Thermal Shift Assay (TSA) : Screen recombinant protein libraries to detect thermal stabilization upon ligand binding .
- CRISPR-Cas9 Knockout : Validate target relevance by observing loss of compound efficacy in gene-edited cell lines .
Advanced: How can theoretical frameworks guide mechanistic studies?
Answer:
- Hypothesis-Driven Design : Link the compound’s thioether and piperidine motifs to known pathways (e.g., redox modulation or receptor antagonism) .
- Kinetic Modeling : Use Michaelis-Menten equations to dissect enzyme inhibition mechanisms (competitive vs. non-competitive) .
- Network Pharmacology : Map interactions using databases like STRING to predict off-target effects .
Intermediate: What methodologies address solubility challenges in formulation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
